molecular formula C21H26N2O4S2 B4998607 4-({5-[(4-benzyl-1-piperidinyl)carbonyl]-3-thienyl}sulfonyl)morpholine

4-({5-[(4-benzyl-1-piperidinyl)carbonyl]-3-thienyl}sulfonyl)morpholine

Cat. No. B4998607
M. Wt: 434.6 g/mol
InChI Key: SSCXHHGHMMJLGU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-({5-[(4-benzyl-1-piperidinyl)carbonyl]-3-thienyl}sulfonyl)morpholine is a chemical compound that has been widely studied for its potential applications in scientific research. This compound is known for its unique structure and properties, which make it a valuable tool for investigating various biochemical and physiological processes. In

Scientific Research Applications

4-({5-[(4-benzyl-1-piperidinyl)carbonyl]-3-thienyl}sulfonyl)morpholine has been extensively studied for its potential applications in scientific research. One of the main areas of research is the study of ion channels, which are important targets for drug discovery. This compound has been shown to modulate the activity of certain ion channels, making it a valuable tool for investigating their function.
Another area of research is the study of neurotransmitter receptors, which are involved in a wide range of physiological processes. This compound has been shown to modulate the activity of certain neurotransmitter receptors, making it a valuable tool for investigating their function.

Mechanism of Action

The mechanism of action of 4-({5-[(4-benzyl-1-piperidinyl)carbonyl]-3-thienyl}sulfonyl)morpholine is not fully understood. However, it is believed to act by binding to specific sites on ion channels and neurotransmitter receptors, thereby modulating their activity. This compound has been shown to have both agonistic and antagonistic effects on these targets, depending on the specific receptor or channel being studied.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound are complex and varied. This compound has been shown to modulate the activity of various ion channels and neurotransmitter receptors, leading to changes in neuronal excitability, synaptic transmission, and other physiological processes.

Advantages and Limitations for Lab Experiments

One of the main advantages of 4-({5-[(4-benzyl-1-piperidinyl)carbonyl]-3-thienyl}sulfonyl)morpholine is its ability to modulate the activity of specific ion channels and neurotransmitter receptors. This makes it a valuable tool for investigating the function of these targets in vitro and in vivo. However, there are also limitations to its use, including its potential toxicity and the need for careful dosing and administration.

Future Directions

There are many potential future directions for research on 4-({5-[(4-benzyl-1-piperidinyl)carbonyl]-3-thienyl}sulfonyl)morpholine. One area of interest is the development of more selective compounds that target specific ion channels or neurotransmitter receptors. Another area of interest is the investigation of the compound's potential therapeutic applications, such as in the treatment of neurological disorders or pain. Finally, there is also potential for the use of this compound in the development of new drugs or drug discovery tools.

Synthesis Methods

The synthesis of 4-({5-[(4-benzyl-1-piperidinyl)carbonyl]-3-thienyl}sulfonyl)morpholine involves several steps. The first step is the preparation of the starting material, 3-bromo-5-(4-benzyl-1-piperidinyl)thiophene. This is achieved by reacting 3-bromo-5-chlorothiophene with benzylpiperidine in the presence of a catalyst. The resulting compound is then reacted with morpholine and sodium hydride to yield this compound.

properties

IUPAC Name

(4-benzylpiperidin-1-yl)-(4-morpholin-4-ylsulfonylthiophen-2-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H26N2O4S2/c24-21(22-8-6-18(7-9-22)14-17-4-2-1-3-5-17)20-15-19(16-28-20)29(25,26)23-10-12-27-13-11-23/h1-5,15-16,18H,6-14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SSCXHHGHMMJLGU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1CC2=CC=CC=C2)C(=O)C3=CC(=CS3)S(=O)(=O)N4CCOCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H26N2O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

434.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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